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For researchers, scientists, and drug development professionals, understanding the nuances of
triacylglycerol (TAG) synthesis is critical. Two key enzymes, Phospholipid:diacylglycerol
acyltransferase (PDAT) and Acyl-CoA:diacylglycerol acyltransferase (DGAT), play pivotal roles
in this process, yet their mechanisms and kinetics differ significantly. This guide provides an
objective comparison of their enzymatic activities, supported by experimental data, to aid in
experimental design and interpretation.

Triacylglycerols are the primary form of energy storage in eukaryotes, and their synthesis is a
fundamental metabolic process. The final step in TAG biosynthesis, the acylation of
diacylglycerol (DAG), is primarily catalyzed by two distinct enzyme families: DGATs and
PDATs. While both contribute to the synthesis of TAG, they utilize different acyl donors, exhibit
distinct substrate specificities, and their relative contributions to overall TAG accumulation can
vary depending on the organism, tissue, and physiological conditions.

The Two Main Pathways of Triacylglycerol Synthesis

DGAT enzymes are part of the acyl-CoA-dependent pathway, utilizing an activated fatty acid in
the form of acyl-CoA to acylate the sn-3 position of DAG.[1] In contrast, PDAT catalyzes an
acyl-CoA-independent reaction, transferring a fatty acid from a phospholipid, such as
phosphatidylcholine (PC), to DAG.[1] This distinction in their mechanism has significant
implications for cellular lipid homeostasis and the fatty acid composition of the resulting TAG.

Quantitative Comparison of Enzyme Activity
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Direct comparison of the specific activities of PDAT and DGAT can be challenging due to
variations in assay conditions, enzyme sources, and substrates used across different studies.
However, research on developing seeds of sunflower and safflower provides a valuable head-
to-head comparison.

Enzyme Activity
(pmol/min/mg Sunflower Safflower Reference
protein)

PDAT Activity

(with [14C]18:1-DAG)  18.3+2.5 39.5+4.1 [2]

DGAT Activity

(with [14C]18:1-DAG

54.2+5.8 25.1+3.2 2]
+ 18:1-CoA)

(with [14C]18:1-CoA +

) 185.4+19.1 115.7+12.3 [2]
di-6:0-DAG)

Note: The data represents the mean + SD from microsomal preparations of developing seeds
at a specific stage. Activities can vary depending on the developmental stage.

In developing sunflower seeds, DGAT activity was found to be dominant over PDAT activity.[2]
Conversely, in safflower seeds, PDAT activity was higher than DGAT activity when using 18:1-
DAG as the acyl acceptor.[2] This highlights the species-specific importance of each enzyme in
TAG accumulation.

Substrate Specificity

PDAT and DGAT exhibit distinct preferences for their acyl donors and acceptors, which
influences the final fatty acid profile of the synthesized TAGs.

PDAT:

o Acyl Donor: Generally prefers phospholipids with polyunsaturated fatty acids at the sn-2
position. For example, in both sunflower and safflower, 18:2-phosphatidylcholine was a
better acyl donor than 18:1-PC.[3]
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» Positional Specificity: Shows a strong preference for transferring the acyl group from the sn-
2 position of the phospholipid.[3]

DGAT:

o Acyl-CoA Donor: Substrate specificity for acyl-CoA varies between DGAT isoforms and
species. For instance, sunflower DGAT displays higher activity with 18:2-CoA over 18:1-CoA,
while the safflower enzyme shows the opposite preference.[3] Mammalian DGAT1 has a
preference for oleoyl-CoA (18:1) over palmitoyl-CoA (16:0), whereas DGAT2 does not show
such a strong preference.[4]

» Diacylglycerol Acceptor: The composition of the DAG pool also influences DGAT activity.

Experimental Protocols

Accurate measurement of PDAT and DGAT activity is crucial for comparative studies. Below
are detailed methodologies for in vitro assays using microsomal preparations.

Protocol for PDAT Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled acyl group from a phospholipid donor to a
diacylglycerol acceptor.

1. Microsomal Fraction Preparation:
 Homogenize plant tissue (e.g., developing seeds) in a suitable buffer.

o Perform differential centrifugation to isolate the microsomal fraction, which is enriched in
endoplasmic reticulum-localized enzymes like PDAT.

2. Reaction Mixture (per assay):
e Microsomal protein (50-100 ug)
e Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2)

» Diacylglycerol (DAG) acceptor (e.g., 1,2-dioleoyl-sn-glycerol)
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» Radiolabeled acyl donor (e.g., 1-palmitoyl-2-[1-14C]oleoyl-sn-glycero-3-phosphocholine)
3. Assay Procedure:
« Initiate the reaction by adding the microsomal protein to the pre-warmed reaction mixture.

 Incubate at 30°C for a predetermined time (e.g., 15-60 minutes) within the linear range of the
reaction.

» Stop the reaction by adding a chloroform:methanol solution (2:1, v/v).
» Extract the lipids by vortexing and centrifugation.
o Separate the lipid classes using thin-layer chromatography (TLC).

» Visualize and quantify the radiolabeled TAG product using a phosphorimager or by scraping
the corresponding silica and performing scintillation counting.

Protocol for DGAT Activity Assay (Radiometric)

This assay measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol.
1. Microsomal Fraction Preparation:

o Follow the same procedure as for the PDAT assay to isolate the microsomal fraction.

2. Reaction Mixture (per assay):

e Microsomal protein (20-100 pg)

o Assay buffer (e.g., 100 mM Tris-HCI, pH 7.5)

e MgClz2 (25 mM)

e Bovine Serum Albumin (BSA) (0.625 mg/mL)

« Diacylglycerol (DAG) acceptor (e.g., 200 uM 1,2-dioleoyl-sn-glycerol)

o Radiolabeled acyl-CoA donor (e.g., [14C]oleoyl-CoA)
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3. Assay Procedure:

¢ Pre-incubate the microsomal fraction with the reaction mixture (excluding the radiolabeled
substrate) at the desired temperature (e.g., 30°C).

« Initiate the reaction by adding the radiolabeled acyl-CoA.

 Incubate for a specific time within the linear range of the reaction.

o Terminate the reaction and extract the lipids as described in the PDAT protocol.
e Separate the lipids by TLC.

e Visualize and quantify the radiolabeled TAG product.

A non-radioactive, fluorescence-based assay for DGAT activity has also been developed, using
a fluorescently labeled fatty acyl-CoA substrate like NBD-palmitoyl-CoA.[5]

Signaling Pathways and Experimental Workflows

To better visualize the roles of PDAT and DGAT and the general workflow for their activity
assays, the following diagrams are provided.

Acyl-CoA
Acyl-CoA Pool dependent
Triacylglycerol
(TAG)
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TAG Synthesis Pathways

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151697/
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.benchchem.com/product/b15588302?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Start:
Tissue Homogenization

Microsome Isolation
(Differential Centrifugation)

In Vitro Enzyme Assay
(Incubation with substrates)

Reaction Termination
& Lipid Extraction

l

Lipid Separation
(Thin-Layer Chromatography)

Product Quantification
(e.g., Phosphorimaging)

End:
Specific Activity Calculation

Click to download full resolution via product page

Enzyme Activity Assay Workflow
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Conclusion

Both PDAT and DGAT are integral to the synthesis of triacylglycerols, yet they operate through
distinct mechanisms and exhibit different substrate preferences. The relative importance of
each enzyme is highly dependent on the specific biological context. For researchers in lipid
metabolism and drug development, a thorough understanding of these differences is essential
for designing informative experiments and for the development of targeted therapeutic
strategies. The provided data and protocols offer a foundation for the comparative analysis of
PDAT and DGAT enzyme activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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